molecular formula C24H31N2O4+ B11211946 1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11211946
M. Wt: 411.5 g/mol
InChI Key: KDUKPRYCXUBAKM-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes both methoxy and ethoxy functional groups

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-a]azepine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents .

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways or inhibition of specific enzymes, leading to various biological outcomes .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]azepine derivatives with different substituents on the phenyl rings. These compounds may have varying degrees of reactivity and biological activity. The unique combination of dimethoxy and ethoxy groups in 1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium sets it apart from other derivatives, potentially offering distinct advantages in specific applications .

Properties

Molecular Formula

C24H31N2O4+

Molecular Weight

411.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C24H31N2O4/c1-4-30-19-11-9-18(10-12-19)24(27)17-25(23-8-6-5-7-15-26(23)24)21-16-20(28-2)13-14-22(21)29-3/h9-14,16,27H,4-8,15,17H2,1-3H3/q+1

InChI Key

KDUKPRYCXUBAKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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